cis-3-Octene

Catalog No.
S619304
CAS No.
14850-22-7
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Octene

CAS Number

14850-22-7

Product Name

cis-3-Octene

IUPAC Name

(Z)-oct-3-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5-

InChI Key

YCTDZYMMFQCTEO-ALCCZGGFSA-N

SMILES

CCCCC=CCC

Canonical SMILES

CCCCC=CCC

Isomeric SMILES

CCCC/C=C\CC

For a comprehensive analysis of the scientific research applications of this compound, it would be best to refer to scientific literature or databases that specialize in chemical research. These resources often provide detailed information about the use of specific compounds in various scientific fields, including experimental procedures, technical details, and results of the research.

Cis-3-Octene is an organic compound with the molecular formula C8_8H16_{16} and a molecular weight of approximately 112.21 g/mol. It is classified as an alkene, characterized by the presence of a double bond between carbon atoms. Specifically, cis-3-Octene features a double bond located at the third carbon atom in its chain and is one of several isomers of octene. The compound is also known by its IUPAC name, (3Z)-oct-3-ene, and has various structural representations including its SMILES notation, CCCCC=CCC .

The structure of cis-3-Octene includes 24 atoms: 8 carbon atoms and 16 hydrogen atoms. It possesses 23 bonds in total, consisting of 7 non-hydrogen bonds, 1 multiple bond, and 4 rotatable bonds, indicating a degree of flexibility in its molecular conformation . The compound exists primarily in a liquid state under standard conditions, with notable physical properties such as a boiling point of approximately 123 °C and a melting point of -126 °C .

Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond can yield octane. The reaction can be represented as:
    C8H16+H2C8H18\text{C}_8\text{H}_{16}+\text{H}_2\rightarrow \text{C}_8\text{H}_{18}
    This process typically occurs under catalytic conditions .
  • Polymerization: Under certain conditions, cis-3-Octene can undergo polymerization to form long-chain hydrocarbons, which are useful in producing plastics and synthetic rubbers.
  • Rearrangement Reactions: The double bond can migrate or shift under specific catalytic conditions, leading to the formation of different isomers such as trans-3-octene.

Cis-3-Octene can be synthesized through several methods:

  • Dehydrohalogenation: This method involves the elimination of hydrogen halides from alkyl halides (e.g., 3-bromo-octane) using strong bases like potassium hydroxide.
  • Cracking: The thermal or catalytic cracking of larger hydrocarbons can yield octenes, including cis-3-Octene.
  • Isomerization: The rearrangement of linear alkenes (such as 1-octene) using acidic catalysts can produce cis-3-Octene selectively.
  • Hydroformylation followed by reduction: This involves the addition of carbon monoxide and hydrogen to an alkene followed by reduction to yield the desired isomer .

Cis-3-Octene has various applications in industrial and commercial settings:

  • Chemical Intermediates: It serves as a precursor for synthesizing other chemicals, including surfactants and lubricants.
  • Plastic Production: Its polymerization leads to materials used in packaging and construction.
  • Flavors and Fragrances: Cis-3-Octene may be utilized in the synthesis of flavor compounds and fragrances due to its pleasant olfactory properties .

Interaction studies involving cis-3-Octene focus primarily on its reactivity with other chemical species. For instance:

  • Combustion Properties: Research indicates that the position of the double bond significantly affects combustion characteristics, impacting emissions when used as a fuel additive .
  • Reactivity with Biological Molecules: Preliminary studies suggest that alkenes like cis-3-Octene may react with nucleophiles in biological systems, potentially influencing metabolic pathways .

Cis-3-Octene shares similarities with other octenes but possesses unique structural features that influence its chemical behavior:

Compound NameMolecular FormulaKey Characteristics
Trans-2-OcteneC8_8H16_{16}Different double bond configuration; less reactive than cis form
1-OcteneC8_8H16_{16}Terminal alkene; used in polymer production
Cis-2-OcteneC8_8H16_{16}Double bond between second and third carbons; distinct reactivity profile
OctaneC8_8H18_{18}Saturated hydrocarbon; lacks reactivity associated with alkenes

Cis-3-Octene's unique configuration allows it to participate in specific reactions that differ from those involving its isomers, making it valuable for targeted applications in organic synthesis and industrial processes .

Cobalt-Based Catalytic Systems for 1-Butene Oligomerization

Cobalt oxide supported on carbon materials represents one of the most effective heterogeneous catalytic systems for the production of linear octenes, including cis-3-octene, through the oligomerization of 1-butene. These catalysts have demonstrated remarkable ability to produce linear octenes with selectivities of 70-85% from liquid 1-butene in continuous flow reactors. Research has shown that cobalt oxide particles, typically measured between 5-10 nm as determined by high-resolution transmission electron microscopy and X-ray diffraction, play the central catalytic role in these transformations.

The catalyst preparation typically involves supporting cobalt oxide on carbon materials. In more advanced systems, nitrogen-doped carbon supports have been employed to enhance catalyst performance. The preparation involves treating activated carbon with nitric acid to generate oxygenated functional groups that serve as reactive sites for nitrogen incorporation. The nitrogen-doped carbon is subsequently prepared by treating the acid-washed carbon with ammonia at various temperatures ranging from 200 to 800°C, followed by impregnation with cobalt.

The catalytic performance of these materials is significantly influenced by the nitrogen doping temperature. Research has demonstrated that the oligomerization selectivity increases with the ammonia treatment temperature of the carbon support. For instance, cobalt oxide on N-doped carbon synthesized at 800°C (800A-CoOx/N-C) exhibits an oligomerization selectivity that is 2.6 times higher than cobalt oxide on N-doped carbon prepared with NH4OH (2A-CoOx/N-C). This enhancement in catalytic performance is attributed to the increased nitrogen content, particularly pyridinic nitrogen with a binding energy of 398.4 ± 0.1 eV, as confirmed by X-ray photoelectron spectroscopy (XPS).

Table 1: Properties of cis-3-Octene

PropertyValueReference
CAS RN14850-22-7
Molecular FormulaC8H16
Molecular Weight112.22 g/mol
Physical State (20°C)Liquid
AppearanceColorless to almost colorless clear liquid
Melting Point-126°C
Boiling Point123°C
Density0.721 g/mL
Specific Gravity (20/20)0.72
Refractive Index1.414
Flash Point17°C
Dielectric Constant2.06 (24°C)
Critical Temperature297°C
Critical Pressure24.1 atm
Critical Volume492.60 mL/mol

Mechanistic Insights into Head-to-Head vs. Head-to-Tail Coupling

The mechanism of 1-butene oligomerization over cobalt oxide catalysts involves multiple pathways that determine the final product distribution. The formation of cis-3-octene and other linear octenes primarily occurs through the head-to-head coupling of two 1-butene molecules. This coupling pathway is favored over head-to-tail coupling or coupling between 1-butene and 2-butene, as evidenced by the higher selectivity toward linear octenes in the product distribution.

The proposed mechanism for 1-butene oligomerization over cobalt oxide catalysts follows a Cossee-Arlman insertion mechanism. This mechanism begins with the adsorption of 1-butene onto the cobalt surface, possibly through binding of the olefin's π system to cobalt. The adsorbed 1-butene then undergoes either 1,2-insertion or 2,1-insertion into a cobalt-hydride, generating n-butyl-cobalt or sec-butyl-cobalt alkyl species, respectively.

The sec-butyl-cobalt species can undergo chain transfer to form 2-butene, while linear dimers are formed through 2,1-insertion of 1-butene into the n-butyl-cobalt species, followed by β-hydride elimination that regenerates the cobalt hydride species. This mechanistic pathway explains the formation of various linear octene isomers, including cis-3-octene, as observed in the product distribution.

The product distribution from 1-butene oligomerization over carbon-supported cobalt oxide catalysts at a conversion of 9.77% shows that linear octene products decrease in selectivity according to the following order: 3-octene > trans-2-octene > cis-2-octene > 4-octene. This distribution further supports the head-to-head coupling mechanism as the predominant pathway for the formation of linear octenes.

Branched products, primarily methyl-heptenes, are formed through alternative coupling pathways. These include head-to-tail coupling of two 1-butene molecules or coupling between 1-butene and 2-butene. The observed methyl-heptenes include trans/cis-5-methyl-2-heptene, trans/cis-5-methyl-3-heptene, and trans-3-methyl-2-heptene, which collectively account for approximately 15.6% of the products at low conversion levels.

Selectivity Modulation in Linear Octene Formation

The selectivity toward cis-3-octene and other linear octenes can be modulated by adjusting various parameters in the catalytic system. These parameters include the conversion level, catalyst composition, reaction temperature, and support material characteristics.

One significant factor affecting selectivity is the conversion level. Studies have shown that the selectivity of linear octenes decreases as the conversion increases. Specifically, linear octene selectivity decreased from 84% to 78% as the conversion increased from 10% to 29%. This trend suggests that at higher conversions, secondary reactions occur that lead to the formation of branched products or higher oligomers.

The composition of the cobalt catalyst also significantly influences product selectivity. The active catalyst typically contains both Co3O4 and CoO, as confirmed by X-ray diffraction (XRD), in situ Raman spectroscopy, and X-ray absorption spectroscopy (XAS). The ratio of Co3O4 to CoO can be adjusted by varying the pretreatment temperature, with higher temperatures leading to a decreased Co3O4/CoO ratio. Metallic cobalt, which forms at temperatures around 550°C, exhibits low catalytic activity for this reaction.

The nitrogen content and type in N-doped carbon supports play crucial roles in modulating selectivity. Elemental analysis has confirmed that the nitrogen content of the catalysts increases with ammonia treatment temperature. The surface content of pyridinic nitrogen, which has a binding energy of 398.4 ± 0.1 eV, also increases with ammonia treatment temperature as evidenced by deconvolution of N 1s XPS spectra. This increase in pyridinic nitrogen correlates with enhanced oligomerization selectivity, suggesting that nitrogen functionalities on the carbon surface influence the electronic properties of the supported cobalt oxide particles.

The selectivity toward linear octenes over these cobalt catalysts is remarkably high compared to traditional acid catalysts. Over 95% of the oligomers are C8 olefins, with the remaining products primarily being branched C12 olefins. Furthermore, more than 70% of the butene dimers were linear C8 olefins for all tested catalysts. This high selectivity for linear products represents a significant advantage over conventional acid catalysts, which typically produce branched species due to the higher stability of secondary and tertiary carbocations compared to the primary carbocations required for linear olefin formation.

Table 2: Product Distribution in 1-Butene Oligomerization over Cobalt Oxide Catalysts

ProductSelectivity at 9.77% ConversionFormation Mechanism
3-octene (includes cis-3-octene)HighestHead-to-head coupling
trans-2-octeneHighHead-to-head coupling
cis-2-octeneMediumHead-to-head coupling
4-octeneLowerHead-to-head coupling
trans/cis-5-methyl-2-hepteneMediumHead-to-tail coupling or 1-butene/2-butene coupling
trans/cis-5-methyl-3-hepteneMediumHead-to-tail coupling or 1-butene/2-butene coupling
trans-3-methyl-2-hepteneLowHead-to-tail coupling or 1-butene/2-butene coupling
Branched C12 olefinsVery lowSecondary oligomerization reactions

Deactivation Mechanisms of Transition Metal Catalysts

The deactivation of cobalt catalysts used in the oligomerization of 1-butene to produce cis-3-octene and other linear octenes is a critical aspect that affects the longevity and economic viability of these catalytic systems. Understanding these deactivation mechanisms is essential for developing strategies to extend catalyst lifetime and improve process economics.

Comprehensive studies have identified three primary intrinsic deactivation mechanisms for cobalt catalysts under Fischer-Tropsch synthesis conditions, which are also relevant to oligomerization reactions: (1) sintering of the cobalt active phase, (2) carbon deposition, and (3) surface reconstruction. These mechanisms can significantly reduce catalyst activity and alter product selectivity over time.

Sintering involves the agglomeration of cobalt particles, leading to a decrease in the active surface area available for catalysis. This process is typically accelerated at higher reaction temperatures and can result in a permanent loss of catalytic activity. Carbon deposition, or coking, occurs when carbonaceous species accumulate on the catalyst surface, blocking active sites and inhibiting reactant access. Surface reconstruction refers to changes in the surface structure of the cobalt particles, which can alter the electronic properties and consequently the catalytic behavior.

The stability of the cobalt phase during the reaction is another important consideration. Research has shown that both bulk and surface cobalt phases exist as CoO when the catalyst is stable, suggesting that CoO is the stable cobalt phase for oligomerization reactions. The catalyst exhibits greater stability at higher temperatures (around 200°C), likely due to the reduction of Co3O4 to CoO, while rapid deactivation is observed at lower temperatures (80-140°C).

During oligomerization reactions, polyethylene can form in the catalyst pores, which influences product selectivity and contributes to catalyst deactivation. This pore blockage can restrict the diffusion of reactants and products, leading to transport limitations that affect both the reaction rate and product distribution.

For the deactivation of transition metal catalysts used in polyolefin production, including oligomerization catalysts, a controlled process has been developed that involves heating the catalyst in an inert environment. This process aims to decompose or render less chemically active the active compounds of the catalyst and to volatilize any volatile compounds, such as solvents used in catalyst manufacture. The heating should be conducted at or above a temperature sufficient to achieve this decomposition while maintaining safety by preventing violent reactions or ignition upon subsequent contact with air or water.

Following the thermal treatment, the catalyst can be safely exposed to air for oxidation, which further deactivates any remaining active sites. This two-step approach—thermal decomposition followed by air oxidation—provides an effective method for deactivating transition metal catalysts before disposal or regeneration.

Table 3: Deactivation Mechanisms of Cobalt Catalysts

MechanismDescriptionInfluencing FactorsPrevention/Mitigation Strategies
SinteringAgglomeration of cobalt particles leading to decreased active surface areaHigh temperature, reaction environmentTemperature control, promoters to stabilize particle size
Carbon DepositionAccumulation of carbonaceous species on catalyst surfaceCarbon-forming reactants, reaction conditionsOptimize reaction conditions, periodic regeneration
Surface ReconstructionChanges in surface structure altering electronic propertiesReaction environment, temperatureCatalyst design, controlled reaction conditions
Pore BlockageFormation of polymeric species in catalyst poresReaction conditions, catalyst pore structureOptimize catalyst porosity, periodic regeneration
Phase TransformationConversion between different cobalt oxide phasesTemperature, reducing/oxidizing conditionsTemperature control, optimized pretreatment

For catalyst regeneration, a three-step process has been found effective: (1) dewaxing to remove deposited hydrocarbons, (2) oxidation to restore the oxide phase, and (3) reduction to regenerate the active catalyst form. This regeneration procedure addresses the identified deactivation mechanisms and can significantly extend catalyst lifetime, improving the economic viability of the process.

Chain-walking polymerization of cis-3-octene using nickel-α-diimine complexes represents a sophisticated approach to synthesizing branched polyolefins with controlled microstructures [2]. The polymerization mechanism involves the insertion of cis-3-octene into the nickel-carbon bond, followed by a chain-walking process where the metal center migrates along the polymer backbone before subsequent monomer insertion [2] [3]. This unique mechanism enables the formation of polymers with precisely controlled branching patterns that cannot be achieved through conventional vinyl polymerization approaches [19] [20].

The α-diimine nickel catalysts exhibit remarkable activity for the polymerization of linear internal octenes, including cis-3-octene, when activated with modified methylaluminoxane [2] [6]. Research has demonstrated that the rates of polymerization decrease in the following order: 1-octene > 4-octene ≥ 2-octene ≫ 3-octene, indicating that cis-3-octene presents significant challenges due to steric hindrance around the double bond [2] [3]. The pseudo-tetrahedral geometry of the nickel center, with bite angles typically around 81 degrees, provides the optimal coordination environment for monomer insertion and chain-walking behavior [3] [18].

The molecular structure of nickel-α-diimine complexes plays a critical role in determining polymerization efficiency [7] [18]. Complexes bearing phenyl-substituted ligands demonstrate enhanced performance due to conjugation effects that stabilize the active species during polymerization [19] [32]. The electronic structure of these complexes is best described as nickel(II) centers with one-electron reduced diimine ligands, which provides exceptional stability for the formally nickel(I) intermediates [5] [16].

Table 1: Polymerization Performance of Nickel-α-Diimine Complexes with cis-3-Octene

Catalyst TypeActivity (g polymer/mol Ni·h)Molecular Weight (kg/mol)Glass Transition Temperature (°C)Branching Density (per 1000 C)
Phenyl-substituted1.02 × 10⁶53.8-6648-78
Dibenzhydryl-substituted2.5 × 10⁶45.2-6852-85
Naphthalene-based3.1 × 10⁶41.7-6438-62

The chain-walking mechanism proceeds through a series of β-hydrogen elimination and reinsertion steps that allow the metal center to migrate along the growing polymer chain [2] [19]. For cis-3-octene, the (n+2),(n+3)- and (n+3),(n+2)-insertions of the internal alkene followed by chain-walking have been confirmed through carbon-13 nuclear magnetic resonance analysis of the produced polymers [2] [3]. This process creates polymers with methyl, propyl, butyl, and hexyl branches distributed throughout the polymer backbone [3] [20].

Branching Density Control in Polyolefin Architectures

The control of branching density in cis-3-octene derived polyolefins represents a fundamental aspect of tailoring material properties for specific applications [24] [43]. Branching density directly influences crystallinity, with polyolefin degrees of crystallinity ranging from 0% (liquidlike) to 60% or higher (rigid plastics) depending on the concentration and distribution of branches [43] [45]. The incorporation of cis-3-octene as a comonomer creates short-chain branches that disrupt the regular packing of polymer chains, thereby reducing crystallinity and modifying thermal and mechanical properties [24] [31].

Research has established that branching density can be precisely controlled through catalyst design and polymerization conditions [7] [32]. Nickel complexes with increased ortho-steric hindrance facilitate higher polymer molecular weights and promote chain-walking reactions at lower temperatures, while electron-withdrawing substituents hinder the rate of monomer insertion and chain propagation [32] [34]. The relationship between catalyst structure and branching density follows predictable patterns, with sterically hindered catalysts producing polymers with fewer branches due to reduced β-hydrogen elimination rates [34] [19].

The thermal properties of branched polyolefins derived from cis-3-octene show strong correlations with branching density [28] [29]. Polymers with low degrees of crystallinity (0-20%) exhibit elastomeric properties with glass transition temperatures typically around -66°C, while those with intermediate crystallinity (20-50%) demonstrate ductile thermoplastic behavior [43] [2]. The melting point depression caused by branching follows established relationships, with each branch point contributing approximately 2-4°C reduction in melting temperature [31] [45].

Table 2: Branching Density Effects on Polyolefin Properties

Branching Density (per 1000 C)Crystallinity (%)Melting Point (°C)Glass Transition (°C)Tensile Strength (MPa)
20-3045-55120-125-65 to -7018-25
40-6025-35100-115-62 to -6812-18
70-9010-2080-100-60 to -668-14
>100<10<80-58 to -644-10

The mechanical properties of branched polyolefins demonstrate significant dependence on both molecular weight and branching density [7] [21]. Polymers with lower molecular weight and high numbers of branches exhibit greater ductility and elastic recovery, with some samples achieving elastic recovery values as high as 84% [7] [32]. The ultimate tensile strength varies from 3-28 megapascals, while elongation at break ranges from 300-1800%, depending on the specific branching architecture and molecular weight distribution [7] [21].

Advanced characterization techniques, including gel permeation chromatography with viscometry detection, enable precise determination of branching density through Mark-Houwink relationships [26] [48]. The contraction factor, calculated from the ratio of intrinsic viscosities of branched and linear polymers at equivalent molecular weights, provides quantitative measures of branching levels [26] [44]. These analytical approaches are essential for establishing structure-property relationships and optimizing polymerization conditions for desired material characteristics [44] [47].

Monomer Isomerization Effects on Propagation Kinetics

Monomer isomerization during cis-3-octene polymerization significantly influences propagation kinetics and final polymer microstructure [2] [25]. The isomerization process involves the conversion of cis-3-octene to other octene isomers, including trans-3-octene and positional isomers, which occurs through metal-mediated hydrogen transfer mechanisms [25] [11]. The extent of isomerization depends strongly on catalyst type, with the order of isomerization tendency following: oxo acids > boron trifluoride etherate > tin tetrachloride > aluminum ethyl dichloride [25] [27].

The kinetic parameters for cis-3-octene isomerization reveal distinct activation energies for different transformation pathways [25] [15]. The conversion to trans-3-octene (geometric isomerization) requires higher activation energy (52.8 kilojoules per mole) compared to positional isomerization to 2-octene (42.7 kilojoules per mole) [25] [11]. These energy differences result in preferential formation of positional isomers during polymerization, which affects the final branching pattern and polymer properties [25] [17].

The mechanism of isomerization proceeds through σ-alkylmetal complexes formed by insertion of cis-3-octene into metal-hydrogen bonds [25] [17]. For nickel-α-diimine systems, the isomerization competes with direct polymerization, leading to polymers with fewer branches than theoretically expected [2] [3]. This phenomenon is particularly pronounced at elevated temperatures where the equilibrium between different octene isomers becomes more favorable toward thermodynamically stable forms [15] [39].

Table 3: Isomerization Kinetics of cis-3-Octene

Temperature (°C)Isomerization Rate Constant (s⁻¹)Geometric Isomerization (%)Positional Isomerization (%)Propagation Rate (mol/L·s)
502.3 × 10⁻⁴35651.8 × 10⁻³
755.7 × 10⁻⁴42582.4 × 10⁻³
1001.2 × 10⁻³48523.1 × 10⁻³
1252.8 × 10⁻³55453.9 × 10⁻³

The impact of monomer isomerization on propagation kinetics extends beyond simple rate effects to influence the fundamental polymerization mechanism [15] [17]. Isomerized monomers exhibit different reactivity ratios compared to the original cis-3-octene, leading to non-uniform comonomer incorporation and altered sequence distributions [31] [17]. The reactivity ratio product for ethylene and octene typically ranges from 0.5 to 0.8, indicating near-random copolymerization behavior when isomerization is minimized [31] [15].

Computational studies using atomistic simulations have revealed that steric hindrance between hexyl groups in octene-inserted catalysts causes intermittent pausing of propagation reactions [17] [39]. This steric effect becomes more pronounced as the degree of polymerization increases, with inhibition effects appearing at degrees of polymerization exceeding 60 for homopolymers and 100 for copolymers [17] [22]. The Red Moon simulation methodology has proven particularly valuable for understanding these microscopic effects in polymerization processes [17] [42].

Temperature-Dependent Living Polymerization Behavior

Temperature exerts profound influence on the living polymerization behavior of cis-3-octene using nickel-α-diimine catalysts [23] [12]. Living polymerization, characterized by the absence of chain transfer and termination reactions, enables precise control over molecular weight and molecular weight distribution [12] [19]. For cis-3-octene systems, true living behavior has been demonstrated at temperatures as low as 0°C, where 4-octene polymerization proceeds with molecular weight distributions (Mw/Mn) less than 1.2 [2] [23].

The thermal stability of nickel-α-diimine catalysts represents a critical factor limiting high-temperature living polymerization [23] [32]. Recent advances have demonstrated living ethylene polymerization at temperatures up to 75°C using sterically hindered α-diimine complexes, representing one of the highest temperatures reported for living polymerization with late transition metal catalysts [23] [34]. The enhanced thermal stability results from increased steric protection around the metal center, which suppresses β-hydrogen elimination and chain transfer reactions [32] [40].

Temperature effects on polymerization kinetics follow Arrhenius behavior, with propagation rate constants increasing exponentially with temperature [15] [39]. For metallocene-catalyzed octene polymerization at 120°C, propagation rate constants of 19.9 per molar second have been measured at aluminum-to-zirconium ratios of 4000 [15] [22]. The apparent activation energy for propagation typically ranges from 40-60 kilojoules per mole, depending on catalyst structure and reaction conditions [39] [42].

Table 4: Temperature-Dependent Polymerization Parameters

Temperature (°C)Activity (kg polymer/mol cat·h)Molecular Weight (kg/mol)Polydispersity IndexLiving Character
04553.81.19Excellent
257841.21.35Good
5012532.61.68Moderate
7518524.82.15Poor
10023518.32.87None

The relationship between temperature and catalyst deactivation follows second-order kinetics, with deactivation rate constants of approximately 21 per molar second at elevated temperatures [15] [42]. This deactivation mechanism involves bimolecular interactions between active catalyst species, leading to formation of inactive dimeric complexes [18] [22]. The balance between propagation and deactivation determines the practical temperature window for living polymerization, typically limited to below 50°C for most cis-3-octene systems [23] [39].

Heat of polymerization measurements reveal strong temperature dependence, with higher temperatures promoting more complete monomer conversion [22] [39]. For composite polymerization systems, no polymerization occurs at 0°C due to insufficient activation energy for initiation, while optimal conversion rates are achieved at intermediate temperatures around 140-160°C [22] [42]. The enthalpy of polymerization increases with temperature up to this optimal range, then decreases due to competing side reactions and catalyst decomposition [22] [39].

XLogP3

3.6

Boiling Point

123.1 °C

Melting Point

-118.0 °C

UNII

00Y81HN91L

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

14850-22-7

Wikipedia

(3Z)-3-octene

Dates

Modify: 2023-08-15

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